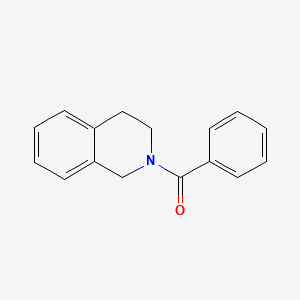

N-benzoyl-1,2,3,4-tetrahydroisoquinoline

Description

Structure

3D Structure

Properties

CAS No. |

82342-56-1 |

|---|---|

Molecular Formula |

C16H15NO |

Molecular Weight |

237.30 g/mol |

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl(phenyl)methanone |

InChI |

InChI=1S/C16H15NO/c18-16(14-7-2-1-3-8-14)17-11-10-13-6-4-5-9-15(13)12-17/h1-9H,10-12H2 |

InChI Key |

QXUMOIJXVLZMFC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Benzoyl 1,2,3,4 Tetrahydroisoquinoline and Its Derivatives

Direct Acylation Approaches

The most straightforward method for the synthesis of N-benzoyl-1,2,3,4-tetrahydroisoquinoline is the direct acylation of the parent heterocycle. This approach relies on the availability of the 1,2,3,4-tetrahydroisoquinoline (B50084) core, which is then derivatized in a subsequent step.

Benzoylation of 1,2,3,4-Tetrahydroisoquinoline

The benzoylation of the secondary amine of the 1,2,3,4-tetrahydroisoquinoline ring is a high-yielding and robust reaction. The process typically involves the treatment of 1,2,3,4-tetrahydroisoquinoline with a benzoylating agent. Common reagents include benzoyl chloride or benzoic anhydride (B1165640). The reaction is generally performed in the presence of a base to neutralize the acid byproduct (HCl or benzoic acid) and to facilitate the nucleophilic attack of the amine.

A widely used protocol is the Schotten-Baumann reaction, which is conducted in a two-phase system of an organic solvent (like dichloromethane or diethyl ether) and aqueous sodium hydroxide. Alternatively, the reaction can be carried out in a single organic solvent with the addition of a tertiary amine base such as triethylamine or pyridine. These methods are efficient and provide the desired N-benzoyl product in excellent yields.

| Benzoylating Agent | Base | Solvent | Typical Yield |

| Benzoyl Chloride | Triethylamine | Dichloromethane | >95% |

| Benzoyl Chloride | Aqueous NaOH | Dichloromethane/Water | >90% |

| Benzoic Anhydride | Pyridine | Tetrahydrofuran | >90% |

This table presents typical conditions for the direct benzoylation of 1,2,3,4-tetrahydroisoquinoline.

Cyclization Reactions for N-Acylated Tetrahydroisoquinolines

Cyclization reactions provide a powerful alternative to direct acylation, enabling the construction of the tetrahydroisoquinoline skeleton with the N-acyl group incorporated during the ring-forming process. These methods are particularly valuable for synthesizing substituted derivatives.

Bischler–Napieralski Cyclization with N-Acyl Precursors

The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines, which are immediate precursors to tetrahydroisoquinolines. rsc.org The reaction involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide using a strong dehydrating agent. wikipedia.orgnrochemistry.com

The general process starts with an N-acylated-β-phenylethylamine. When this precursor is heated in the presence of a condensing agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), it undergoes cyclization to form a 3,4-dihydroisoquinoline derivative. nrochemistry.comorganic-chemistry.org The N-acyl group of the starting material directs the cyclization and becomes incorporated into the final ring structure, with the carbonyl carbon forming C-1 of the isoquinoline (B145761) ring and the acyl substituent appearing as a C-1 substituent. For example, using N-benzoyl-β-phenylethylamine would yield a 1-phenyl-3,4-dihydroisoquinoline.

To obtain the corresponding this compound derivative, a two-step sequence is required following the cyclization:

Reduction: The resulting 3,4-dihydroisoquinoline is reduced to the tetrahydroisoquinoline. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. rsc.org

N-Benzoylation: The secondary amine of the newly formed tetrahydroisoquinoline ring is then acylated with benzoyl chloride, as described in the direct acylation approach.

While not a direct route to N-benzoylated products, the Bischler-Napieralski reaction is a cornerstone in the synthesis of the core tetrahydroisoquinoline skeleton, which can then be readily functionalized. mdpi.com

Pictet–Spengler Condensation and N-Acyl Intermediates

First discovered by Amé Pictet and Theodor Spengler in 1911, the Pictet-Spengler reaction is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by ring closure. wikipedia.orgname-reaction.comorganicreactions.org Traditionally, the reaction requires an acid catalyst and heating. wikipedia.org

A significant advancement of this method is the N-acyliminium ion Pictet-Spengler reaction. This variation involves the acylation of the intermediate imine to form a highly electrophilic N-acyliminium ion. wikipedia.org This powerful electrophile readily undergoes cyclization with a wide range of aromatic systems under much milder conditions and often with higher yields compared to the traditional approach. wikipedia.org This strategy allows for the direct synthesis of N-acylated tetrahydroisoquinolines. The reaction proceeds through the in-situ formation of an N-acyliminium ion from a β-phenylethylamine, an aldehyde, and an acylating agent (e.g., benzoyl chloride), which then cyclizes to afford the this compound derivative.

A major area of development in the Pictet-Spengler reaction has been the advent of asymmetric catalysis to produce chiral tetrahydroisoquinolines. Organocatalysis, which uses small chiral organic molecules to induce enantioselectivity, has proven particularly effective. organicreactions.org

Chiral Brønsted acids, such as BINOL-derived phosphoric acids (e.g., TRIP), are highly effective catalysts for this transformation. acs.org These catalysts can protonate the imine, activating it for cyclization while controlling the stereochemical outcome through a well-organized chiral environment. Similarly, chiral thiourea-based catalysts have been successfully employed, particularly in the acyl-Pictet-Spengler reaction. nih.govresearchgate.net They are believed to activate the N-acyliminium ion intermediate through hydrogen bonding, directing the nucleophilic attack of the aromatic ring to one face of the electrophile, thus achieving high enantioselectivity. nih.govresearchgate.net

| Catalyst Type | Example Catalyst | Substrate | Key Features |

| Chiral Phosphoric Acid | (R)-TRIP | N-(o-nitrophenylsulfenyl)phenylethylamines | Sulfenamide moiety is crucial for rate and enantioselectivity. acs.org |

| Chiral Thiourea (B124793) | trans-DACH-derived thioureas | Tryptamines (for β-carbolines) | Promotes cyclization of in-situ generated N-acyliminium ions with high enantioselectivity. nih.govresearchgate.net |

| Gold(I) Complexes | Chiral Au(I) Complexes | Tryptamines and arylaldehydes | Catalyzes asymmetric reaction with high yields and enantioselectivities (up to 95%). acs.org |

This table summarizes key findings in the organocatalytic enantioselective Pictet-Spengler reaction for synthesizing tetrahydroisoquinoline and related structures.

The Pictet-Spengler reaction is well-suited for adaptation to solid-phase synthesis, a technique crucial for the generation of chemical libraries for drug discovery. wikipedia.org In this approach, one of the reactants, typically the β-arylethylamine, is chemically attached to an insoluble polymer support (resin). nih.govacs.org

The resin-bound starting material is then treated with a solution containing the aldehyde and the necessary catalyst or reagents for cyclization. After the reaction is complete, non-resin-bound reagents and byproducts are easily washed away. The desired tetrahydroisoquinoline product is then cleaved from the solid support in the final step. This methodology allows for the efficient and often automated parallel synthesis of a large number of distinct tetrahydroisoquinoline derivatives by varying the aldehyde component used in each reaction vessel. nih.govbenthamdirect.com This approach has been successfully used to create libraries of 1,2,3,4-tetrahydroisoquinoline-3-carboxamides by employing resin-bound tyrosine esters as the amine component. nih.gov

Functionalization Strategies on the Tetrahydroisoquinoline Core

The ability to introduce a wide array of substituents onto the tetrahydroisoquinoline core is crucial for the development of new therapeutic agents. Various modern synthetic methods have been developed to achieve this, allowing for the precise modification of the scaffold.

Grignard Reactions for C1-Substituted Derivatives

Grignard reactions offer a powerful and versatile tool for the formation of carbon-carbon bonds at the C1 position of the tetrahydroisoquinoline nucleus. This methodology typically involves the reaction of a suitable tetrahydroisoquinoline precursor with a Grignard reagent (R-MgX).

One common approach is the oxidative C1 arylation of N-alkyl-tetrahydroisoquinolines with aryl Grignard reagents, mediated by an oxidant like diethyl azodicarboxylate (DEAD). organic-chemistry.org This transition-metal-free C-H activation method provides a convenient route to biologically significant C1-arylated tetrahydroisoquinoline derivatives in moderate to good yields. organic-chemistry.org The reaction proceeds through the formation of an iminium ion intermediate, which is then attacked by the nucleophilic Grignard reagent. organic-chemistry.org This strategy has been successfully applied to the synthesis of naturally occurring alkaloids such as cryptostyline II and III, with yields of 58% and 54%, respectively. organic-chemistry.org

Another strategy involves the coupling of 3,4-dihydroisoquinoline with substituted benzyl (B1604629) chlorides in the presence of magnesium. The optimal conditions for this reaction involve stirring a mixture of magnesium turnings, iodine crystals, and a few drops of 1,2-dibromoethane in THF with the substituted benzyl chloride at -10°C, followed by the addition of 3,4-dihydroisoquinoline at -80°C. researchgate.netju.edu.jo This method has been shown to produce 1-benzyl-1,2,3,4-tetrahydroisoquinolines in acceptable yields ranging from 62-86%. researchgate.netju.edu.jo

Table 1: Examples of Grignard Reactions for C1-Substituted Tetrahydroisoquinolines

| Starting Material | Grignard Reagent/Alkyl Halide | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-Alkyl-tetrahydroisoquinoline | Aryl Grignard Reagent | C1-Arylated tetrahydroisoquinoline | Moderate to Good | organic-chemistry.org |

| 3,4-Dihydroisoquinoline | Substituted Benzyl Chloride | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) | 62-86 | researchgate.netju.edu.jo |

Lithiation and Subsequent Alkylation at this compound

The N-benzoyl group plays a crucial role in directing the regioselectivity of lithiation on the tetrahydroisoquinoline core. The lithiation of N-acyl-1,2,3,4-tetrahydroisoquinolines, including N-benzoyl derivatives, followed by quenching with an electrophile, is an effective strategy for introducing substituents at the C1 position.

The choice of the N-acyl group can significantly influence the reaction yield. For instance, in the synthesis of substituted benzyl-N-acyl-1,2,3,4-tetrahydroisoquinolines, the N-pivaloyl group has been found to give higher yields compared to N-acetyl and N-benzoyl groups. ju.edu.jo The use of t-BuLi and TMEDA in THF at -78°C has been shown to provide over 90% yield for N-pivaloyl derivatives. ju.edu.jo

An alternative to Grignard reactions for the synthesis of certain 1-substituted tetrahydroisoquinolines is the lithiation of this compound followed by alkylation. researchgate.netju.edu.jo This method has proven to be more efficient for the synthesis of derivatives with functional groups that are incompatible with Grignard conditions, such as those containing hydroxyl or benzyloxy moieties. researchgate.netju.edu.jo For example, the synthesis of 1-(benzyloxybenzyl)- and 1-(4-hydroxybenzyl)-tetrahydroisoquinolines via this lithiation-alkylation strategy resulted in significantly higher yields (82% and 60%, respectively) compared to the Grignard method (<8%). researchgate.netju.edu.jo

The lithiation of N-tert-butoxycarbonyl (N-Boc)-1,2,3,4-tetrahydroisoquinoline has been optimized using in situ IR spectroscopy, with the best conditions being n-butyllithium in THF at -50°C for less than 5 minutes. manchester.ac.uk Subsequent quenching with various electrophiles provides a range of 1-substituted products. manchester.ac.uk

Multi-Component Reactions (MCR) for Diversified Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies for the construction of complex and structurally diverse molecules in a single step. nih.gov Several MCRs have been developed for the synthesis of a wide variety of tetrahydroisoquinoline derivatives.

One such example is a one-pot, four-component enantioselective synthesis of 1,3,4-substituted tetrahydroisoquinolines. This cascade reaction, involving a Mannich-aza-Michael reaction, utilizes a synergistic catalytic system of a ruthenium complex with a chiral Brønsted acid to achieve good yields and enantiomeric purity. rsc.org Another MCR involves the reaction of aromatic aldehydes, N-methyl piperidin-4-one, and malononitrile under solvent-free conditions to produce 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles in high yields (85-97%). nih.gov

Furthermore, a catalyst-free, one-pot MCR of 2-(2-bromoethyl)-benzaldehyde, an isocyanide, an amine, and an azide has been used to synthesize tetrazolyl-tetrahydroisoquinoline derivatives in excellent yields (up to 99%). rsc.org This reaction is believed to proceed through an intramolecular cyclization followed by an Ugi-azide reaction. rsc.org

Table 2: Examples of Multi-Component Reactions for Tetrahydroisoquinoline Synthesis

| Reaction Type | Components | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Mannich-aza-Michael | Amine, Aldehyde, Michael Acceptor | Ru complex/Chiral Brønsted acid | 1,3,4-Substituted THIQ | Good | rsc.org |

| MCR | Aromatic Aldehyde, N-methyl piperidin-4-one, Malononitrile | Solvent-free | 6-Amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles | 85-97 | nih.gov |

| Ugi-azide | 2-(2-Bromoethyl)-benzaldehyde, Isocyanide, Amine, Azide | Catalyst-free | Tetrazolyl-THIQ | up to 99 | rsc.org |

Palladium-Catalyzed Cross-Coupling for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively used for C-C bond formation on the tetrahydroisoquinoline scaffold. These reactions offer a versatile approach to introduce aryl, vinyl, and alkyl groups.

One notable application is the palladium-catalyzed intramolecular α-arylation of β-(N-2-iodobenzyl)-amino esters to construct the tetrahydroisoquinoline core. mdpi.com This method, which utilizes Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base, can achieve yields as high as 84%. mdpi.com

Palladium catalysis is also employed in sequential reactions to build complex tetrahydroisoquinoline derivatives. For instance, a novel approach to N-aryl-1,2,3,4-tetrahydroisoquinolines involves a sequence of reductive amination, palladium-catalyzed ethoxyvinylation, and reductive N-alkylation starting from N-(2-bromobenzyl)anilines. thieme.de

Stereoselective Synthesis of this compound Analogues

The development of stereoselective methods for the synthesis of chiral tetrahydroisoquinolines is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry.

Enantioselective Pathways and Chiral Ligand Precursors

A variety of enantioselective pathways have been established to access chiral tetrahydroisoquinoline analogues. These methods often rely on the use of chiral catalysts, ligands, or auxiliaries to control the stereochemical outcome of the reaction.

Asymmetric hydrogenation of prochiral precursors is a widely used strategy. For example, iridium-catalyzed asymmetric hydrogenation of quinolinium salts using a binaphane-derived JosiPhos ligand has been shown to produce 3-substituted tetrahydroisoquinolines with high enantioselectivity. mdpi.com Similarly, rhodium complexes with chiral ligands like (R,R)-TsDPEN are effective for the asymmetric hydrogenation of 3,4-dihydroisoquinolines. mdpi.com

Copper-catalyzed asymmetric reactions have also emerged as a powerful tool. A regiospecific and enantioselective cyclizative aminoboration of ortho-substituted styrene substrates using a Cu/(S, S)-Ph-BPE catalyst provides access to C1-substituted tetrahydroisoquinolines in moderate to good yields and excellent enantioselectivities. nih.govresearchgate.net

Organocatalysis offers a metal-free alternative for the asymmetric synthesis of tetrahydroisoquinolines. For instance, a proline-catalyzed cascade reaction between dihydroisoquinoline and α,β-unsaturated enones can be used to prepare stereochemically complex benzoquinolizidine building blocks. armchemfront.com

Table 3: Chiral Ligands and Catalysts in Enantioselective Tetrahydroisoquinoline Synthesis

| Metal | Chiral Ligand/Catalyst | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Iridium | Binaphane-derived JosiPhos | Asymmetric Hydrogenation | 3-Substituted THIQ | High | mdpi.com |

| Rhodium | (R,R)-TsDPEN | Asymmetric Hydrogenation | THIQ | Excellent | mdpi.com |

| Copper | (S, S)-Ph-BPE | Cyclizative Aminoboration | C1-Substituted THIQ | Excellent | nih.govresearchgate.net |

| - | (L)-Proline | Organocatalytic Cascade Reaction | Benzoquinolizidine | Good | armchemfront.com |

Chemical Reactivity and Transformation Mechanisms of N Benzoyl 1,2,3,4 Tetrahydroisoquinoline

Oxidation Reactions and Pathways

The oxidation of N-benzoyl-1,2,3,4-tetrahydroisoquinoline primarily occurs at the C1 position, which is benzylic and adjacent to the nitrogen atom, making it susceptible to oxidation. A common and efficient method for this transformation involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.govrsc.org

The reaction proceeds through the formation of a key intermediate, an N-acyliminium ion. The proposed mechanism begins with a single electron transfer from the this compound to DDQ, generating a radical cation. nih.gov Subsequently, the radical oxygen of the DDQ anion abstracts a hydrogen atom from the C1 position of the tetrahydroisoquinoline radical cation, leading to the formation of a stable and reactive N-acyliminium ion. nih.gov This iminium ion is a powerful electrophile and can be trapped by various nucleophiles to afford C1-substituted products. nih.gov

This oxidative functionalization strategy provides a metal-free method for the direct C(sp³)–H functionalization of the tetrahydroisoquinoline core. nih.gov The use of an N-benzoyl group is advantageous as it can be readily removed, allowing for further synthetic manipulations. nih.gov

Another oxidative pathway for tetrahydroisoquinolines involves their dehydrogenation to form the corresponding 3,4-dihydroisoquinolines. clockss.org This can be achieved using a catalytic system of copper(II) chloride and molecular oxygen. clockss.org While this method has been demonstrated for various 1,2,3,4-tetrahydroisoquinolines, its specific application to the N-benzoyl derivative would likely lead to the formation of N-benzoyl-3,4-dihydroisoquinolinium species.

Table 1: Oxidation Reactions of N-Acyl-1,2,3,4-tetrahydroisoquinolines

| Oxidant | Substrate | Product | Key Intermediate | Ref. |

|---|---|---|---|---|

| DDQ | N-Acyl/Sulfonyl-1,2,3,4-tetrahydroisoquinoline | α-Cyanated N-Acyl/Sulfonyl-1,2,3,4-tetrahydroisoquinoline | N-Acyliminium ion | nih.gov |

| CuCl₂/O₂ | 1,2,3,4-Tetrahydroisoquinoline (B50084) | 3,4-Dihydroisoquinoline | Not specified | clockss.org |

Reduction Chemistry of Carbonyl Moieties

The reduction of the carbonyl group in this compound is a fundamental transformation that leads to the corresponding N-benzyl-1,2,3,4-tetrahydroisoquinoline. The choice of reducing agent is crucial for the selective reduction of the amide functionality.

Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are typically required for the reduction of amides. numberanalytics.comnih.gov LiAlH₄ is a powerful and rather non-selective reducing agent that can reduce a wide range of functional groups, including amides, to the corresponding amines. numberanalytics.comnih.gov The reaction proceeds via nucleophilic attack of the hydride ion on the carbonyl carbon.

In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of amides under standard conditions. masterorganicchemistry.comyoutube.com NaBH₄ is primarily used for the reduction of aldehydes and ketones to the corresponding alcohols. masterorganicchemistry.comyoutube.com Therefore, for the conversion of this compound to N-benzyl-1,2,3,4-tetrahydroisoquinoline, LiAlH₄ is the reagent of choice.

It is important to note that the reduction of amides with LiAlH₄ can sometimes be accompanied by side reactions, especially in the presence of other reducible functional groups. nih.gov However, for this compound, the primary reaction is the clean reduction of the amide to the amine.

Table 2: Reduction of Carbonyl Compounds

| Reducing Agent | Substrate Type | Product Type | Efficacy on this compound | Ref. |

|---|---|---|---|---|

| LiAlH₄ | Amides, Esters, Carboxylic Acids, Aldehydes, Ketones | Amines, Alcohols | Effective for reduction to N-benzyl-1,2,3,4-tetrahydroisoquinoline | numberanalytics.comnih.gov |

| NaBH₄ | Aldehydes, Ketones | Alcohols | Generally ineffective for amide reduction | masterorganicchemistry.comyoutube.com |

Regioselective Functionalization of the Tetrahydroisoquinoline Ring System

The tetrahydroisoquinoline ring system of this compound offers several sites for functionalization. However, the C1 position is particularly activated and serves as the primary site for regioselective reactions.

One of the most effective methods for the regioselective functionalization at C1 is through lithiation followed by alkylation. researchgate.net Treatment of this compound with a strong base, such as an organolithium reagent, results in the deprotonation of the C1 position to form a stabilized carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl halides, to introduce a substituent specifically at the C1 position. researchgate.net This method has been successfully employed for the synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) derivatives. researchgate.net

Another modern approach for C1-functionalization is through photoredox catalysis. beilstein-journals.org This method allows for the C(sp³)–H alkylation of N-aryltetrahydroisoquinolines under mild conditions using bench-stable pyridinium (B92312) salts as alkyl radical precursors. beilstein-journals.org While this has been demonstrated for N-aryl derivatives, the principle of activating the C1-H bond for radical-based functionalization is also applicable to this compound. The reaction proceeds via the formation of a tetrahydroisoquinoline radical cation, which is then deprotonated to a neutral radical at the C1 position, followed by coupling with the alkyl radical. beilstein-journals.org

These methods highlight the inherent reactivity of the C1 position, enabling the synthesis of a diverse range of 1-substituted tetrahydroisoquinoline derivatives.

Table 3: Regioselective Functionalization at C1 of Tetrahydroisoquinolines

| Method | Reagents | Key Intermediate | Product | Ref. |

|---|---|---|---|---|

| Lithiation/Alkylation | Organolithium, Alkyl halide | C1-Carbanion | 1-Alkyl-N-benzoyl-1,2,3,4-tetrahydroisoquinoline | researchgate.net |

| Photoredox Catalysis | Ru-catalyst, Pyridinium salt | C1-Radical | 1-Alkyl-N-aryl-1,2,3,4-tetrahydroisoquinoline | beilstein-journals.org |

Intramolecular Cyclizations and Rearrangements

The structure of this compound, with its reactive benzoyl group and the tetrahydroisoquinoline nucleus, provides opportunities for intramolecular cyclization reactions to form more complex polycyclic systems.

The N-benzoyl group can act as an internal nucleophile or can be modified to participate in cyclization reactions. For instance, in related systems like N-benzoyl benzoxazinones, the amide oxygen can act as a nucleophile in transition-metal-catalyzed intramolecular cyclizations. nih.gov This suggests that with appropriate functionalization on the benzoyl ring or the tetrahydroisoquinoline skeleton, similar intramolecular cyclizations could be envisioned for this compound.

Furthermore, cascade reactions involving intramolecular steps can lead to the formation of complex fused ring systems. For example, an intramolecular Prins reaction followed by a Friedel–Crafts alkylation has been used to synthesize 4-aryltetralin-2-ols from precursors containing a vinylphenyl acetaldehyde (B116499) moiety. beilstein-journals.org While not a direct reaction of this compound, this demonstrates the potential for intramolecular cyclizations involving the aromatic rings of the tetrahydroisoquinoline system, which could be facilitated by the electronic nature of the N-benzoyl group.

The development of such intramolecular cyclization and rearrangement reactions starting from this compound is an active area of research, offering pathways to novel and structurally diverse heterocyclic compounds.

Advanced Spectroscopic Characterization and Structural Elucidation of N Benzoyl 1,2,3,4 Tetrahydroisoquinoline and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing a wealth of information regarding the carbon-hydrogen framework and the spatial arrangement of atoms. For N-benzoyl-1,2,3,4-tetrahydroisoquinoline, a combination of one-dimensional and two-dimensional NMR techniques is essential for a comprehensive analysis.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignment

The ¹H and ¹³C NMR spectra of this compound provide the fundamental information for its structural assignment. The chemical shifts of the protons and carbons are influenced by their local electronic environment, allowing for the identification of the different structural motifs within the molecule.

In the ¹H NMR spectrum, the aromatic protons of the tetrahydroisoquinoline and benzoyl moieties typically appear in the downfield region, generally between δ 7.0 and δ 8.0 ppm. The protons of the tetrahydroisoquinoline core, specifically the methylene (B1212753) groups at C-1, C-3, and C-4, exhibit characteristic signals in the upfield region. The presence of the electron-withdrawing benzoyl group on the nitrogen atom influences the chemical shifts of the adjacent protons, particularly those at C-1 and C-3.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the benzoyl group is readily identifiable by its characteristic downfield chemical shift, typically around δ 170 ppm. The aromatic carbons resonate in the range of δ 120-140 ppm, while the aliphatic carbons of the tetrahydroisoquinoline ring appear at higher field.

A representative, though not explicitly identified, set of ¹H and ¹³C NMR data for a compound closely matching the structure of this compound is presented in the following table. rsc.org The assignment of these signals is crucial for confirming the connectivity of the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for an this compound Analogue in CDCl₃ rsc.org

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C=O | - | 171.2 |

| Benzoyl-Ar | 7.58 – 7.27 (m) | 134.0, 133.8, 131.9, 131.1, 129.7, 129.2, 129.0, 128.2, 127.7, 127.3 |

| THIQ-Ar | 7.25 – 7.19 (m) | 117.9 |

| C-1 | 4.04 (brs) | 44.6 |

| C-3 | 3.60 (brs) | 43.4 |

| C-4 | 3.14 – 3.03 (m), 2.95 – 2.79 (m) | 28.8 |

Note: This data is from a closely related analogue and serves as a representative example. The exact chemical shifts for this compound may vary slightly.

Two-Dimensional NMR Techniques (COSY, HMBC, HMQC, ROESY) for Connectivity and Stereochemistry

While 1D NMR provides essential information, two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the connectivity and stereochemistry of complex molecules like this compound.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the molecule. princeton.edu For this compound, COSY spectra would reveal correlations between the vicinal protons of the tetrahydroisoquinoline ring, for instance, between the protons at C-3 and C-4, and between the protons within the aromatic systems. This helps to piece together the spin systems present in the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear correlation experiments establish one-bond correlations between protons and the carbons to which they are directly attached (¹JCH). princeton.eduwikipedia.org By correlating the proton signals with their corresponding carbon signals, a definitive assignment of the carbon spectrum can be achieved. For example, the proton signal at δ 4.04 ppm would show a correlation to the carbon signal at δ 44.6 ppm, confirming its assignment to C-1.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range correlations between protons and carbons over two to three bonds (²JCH and ³JCH). princeton.eduwikipedia.org HMBC is crucial for connecting the different spin systems identified by COSY and for assigning quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the substituted aromatic carbons. For instance, a correlation between the protons of the benzoyl group and the carbonyl carbon (³JCH) would confirm the N-benzoyl substructure. Similarly, correlations between the C-1 protons and the aromatic carbons of the tetrahydroisoquinoline ring would establish the fusion of the rings.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is critical for determining the stereochemistry and conformation of the molecule. researchgate.net For this compound, ROESY or NOESY can reveal through-space interactions between the protons of the benzoyl group and the protons of the tetrahydroisoquinoline ring, providing insights into the preferred orientation of the benzoyl group relative to the rest of the molecule.

The complete and unambiguous assignment of the ¹H and ¹³C NMR spectra for N-sulfonyl-1,2,3,4-tetrahydroisoquinolines has been successfully achieved using a combination of these 2D NMR experiments, demonstrating their utility in this class of compounds. conicet.gov.ar

Conformational Studies via NMR and Rotational Barriers

The tetrahydroisoquinoline ring can adopt different conformations, and the rotation around the N-C(O) amide bond introduces another layer of conformational complexity. NMR spectroscopy is a powerful tool for studying these dynamic processes.

Furthermore, the rotation around the amide bond in N-acylated systems can be restricted, leading to the observation of distinct conformers at room temperature in the NMR spectrum. This phenomenon is due to the partial double bond character of the C-N amide bond. The energy barrier for this rotation can be determined using variable temperature NMR studies. For instance, in N-benzhydrylformamides, the rotational barriers for the formyl group have been estimated to be in the range of 20–23 kcal/mol using dynamic NMR and DFT calculations. mdpi.com A similar range of rotational barriers can be anticipated for the benzoyl group in this compound. The presence of ortho-substituents on the benzoyl ring could further hinder this rotation. mdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Validation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. This is a crucial step in confirming the molecular formula of this compound. For example, the calculated mass for the sodium adduct of a bromo-substituted analogue, C₁₇H₁₃BrN₂NaO, is 363.0103, and the experimentally found value was 363.0107, which is in excellent agreement. rsc.org Similar accuracy would be expected for the molecular ion of this compound, providing strong evidence for its elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) to generate a series of product ions. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural elucidation and confirmation.

The fragmentation behavior of isoquinoline (B145761) alkaloids has been studied, and some general fragmentation pathways have been proposed. nih.govresearchgate.net For benzylisoquinoline-type alkaloids, characteristic fragment ions are often formed through inductive cleavage and α-cleavage at the nitrogen of the tyramine (B21549) moiety. researchgate.net

For this compound, the fragmentation is expected to be initiated by cleavage of the bonds adjacent to the nitrogen atom and the carbonyl group. Common fragmentation pathways for amines include α-cleavage, leading to the formation of stable iminium ions. The loss of the benzoyl group (C₆H₅CO) as a radical or the entire benzoyl moiety are also plausible fragmentation routes.

A proposed fragmentation pathway for this compound could involve the initial formation of the molecular ion [M]⁺•. Subsequent fragmentation could lead to the formation of characteristic ions.

Table 2: Plausible MS/MS Fragmentation Ions for this compound

| m/z | Proposed Fragment Structure/Loss |

| 237 | [M]⁺• (Molecular Ion) |

| 132 | [M - C₇H₅O]⁺• (Loss of benzoyl radical) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

The electron ionization mass spectrum of the parent 1,2,3,4-tetrahydroisoquinoline (B50084) shows a base peak at m/z 132, corresponding to the loss of a hydrogen atom. nist.gov The fragmentation of this compound will be significantly influenced by the benzoyl group, leading to a different fragmentation pattern. The benzoyl cation at m/z 105 is a very common and stable fragment in the mass spectra of benzoyl-containing compounds. A detailed MS/MS study would be required to definitively establish the fragmentation pathways and the relative abundance of the product ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the specific frequencies of these absorptions are characteristic of the bonds within the molecule.

For This compound , the most prominent and diagnostic feature in its IR spectrum is the amide carbonyl (C=O) stretching vibration. This band is typically strong and appears in the region of 1630-1680 cm⁻¹, a characteristic feature for tertiary amides. The presence of this band confirms the successful benzoylation of the nitrogen atom of the tetrahydroisoquinoline core. Other expected significant absorptions would include C-H stretching vibrations for both the aromatic rings and the aliphatic portions of the molecule (typically 2850-3100 cm⁻¹), C=C stretching vibrations from the aromatic rings (around 1450-1600 cm⁻¹), and the C-N stretching vibration (around 1200-1350 cm⁻¹). Research has confirmed the synthesis and characterization of this compound via IR spectroscopy, alongside other methods. researchgate.netju.edu.jo

The IR spectra of various analogues provide further insight into the vibrational characteristics of this class of compounds. For instance, the introduction of different substituents on the benzoyl or tetrahydroisoquinoline rings can shift these characteristic frequencies.

Table 1: Characteristic IR Absorption Bands for this compound Analogues

| Compound Name | Key IR Absorption Bands (cm⁻¹) | Source(s) |

| (S)-N-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | 3281 (N-H stretch), 2923 (C-H stretch), 1646 (Amide I, C=O stretch), 1548 (Amide II, N-H bend), 1454, 1240, 739, 696 | |

| N-(p-Nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide | 3344 (N-H stretch), 2924 (C-H stretch), 1673 (Amide I, C=O stretch), 1598 (Aromatic C=C), 1530 (NO₂ asym. stretch), 1453, 1291, 1064, 860, 754 | |

| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) | The gas-phase IR spectrum is available, showing characteristic C-H and N-H (for the parent) stretching and bending vibrations. | nist.gov |

X-ray Diffraction Analysis for Solid-State Structure Confirmation

While spectroscopic methods like IR and NMR provide information about functional groups and connectivity, single-crystal X-ray diffraction analysis offers unambiguous confirmation of the molecular structure in the solid state. This technique determines the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within a crystal lattice.

Although the specific crystal structure of the parent This compound is not detailed in the surveyed literature, the solid-state structures of several of its analogues have been extensively studied. These studies are crucial for understanding how substitutions and stereochemistry influence the conformation and packing of the tetrahydroisoquinoline scaffold. For example, analysis of analogues reveals that the N-containing six-membered ring often adopts a half-chair conformation. The crystallographic data for these derivatives provide a valuable reference for the structural chemistry of this compound class.

Table 2: Crystallographic Data for Analogues of this compound

| Compound Name | Crystal System | Space Group | Cell Parameters | Source(s) |

| (S)-N-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | Orthorhombic | P2₁2₁2₁ | a= 7.1759(1) Å, b= 13.2258(2) Å, c= 15.6553(3) Å | ju.edu.jo |

| (S)-N-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | Hexagonal | P6₁ | a= 10.1838(13) Å, c= 25.965(3) Å | |

| 1,2,3,4-Tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate | Orthorhombic | P2₁2₁2₁ | N/A | nih.gov |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The wavelengths of maximum absorbance (λmax) correspond to the energy required to promote electrons from lower-energy (ground state) orbitals to higher-energy (excited state) orbitals.

The UV-Vis spectrum of This compound is expected to be a composite of the electronic transitions originating from its two main chromophores: the tetrahydroisoquinoline moiety and the N-benzoyl group. The fused benzene (B151609) ring of the tetrahydroisoquinoline system typically exhibits π → π* transitions, usually observed as multiple bands below 280 nm. The benzoyl group introduces additional chromophoric character. It displays its own strong π → π* transition, often near 230-250 nm, and a weaker, longer-wavelength n → π* transition associated with the non-bonding electrons of the carbonyl oxygen. This latter transition is often observed as a shoulder on the tail of the more intense π → π* bands.

Spectroscopic data for related compounds illustrate these features. The parent 1,2,3,4-tetrahydroquinoline (B108954) shows absorption maxima around 250 nm and 295 nm. nist.gov An analogue, N-benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinoline, displays absorption maxima at 206 nm, 253 nm, and 273 nm, demonstrating the influence of the N-substituent on the electronic structure.

Table 3: UV-Visible Absorption Data for this compound Analogues

| Compound Name | λmax (nm) | Molar Absorptivity (ε, dm³mol⁻¹cm⁻¹) | Solvent | Source(s) |

| N-Benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinoline | 206, 253, 273 | 27060, 6970, 5808 | Ethanol | |

| 1,2,3,4-Tetrahydroquinoline | ~250, ~295 | Not specified | Not specified | nist.gov |

| N-Methyl-1,2,3,4-tetrahydroisoquinoline | ~265, ~273 | Not specified | Not specified | chemicalbook.com |

| Benzoyl Peroxide | 234.8 | Not specified | Ethanol | researchgate.net |

Computational Chemistry and Molecular Modeling Studies of N Benzoyl 1,2,3,4 Tetrahydroisoquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. nih.gov By calculating the electron density, DFT can provide insights into the reactivity and stability of a compound. For N-benzoyl-1,2,3,4-tetrahydroisoquinoline, DFT calculations can elucidate its electronic structure and predict regions susceptible to electrophilic or nucleophilic attack.

Key electronic descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. edu.krd The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity. wuxibiology.com

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. wolfram.com For this compound, the MEP map would likely indicate a negative potential (electron-rich region) around the carbonyl oxygen of the benzoyl group, making it a potential site for electrophilic attack. Conversely, positive potentials would be expected around the hydrogen atoms, particularly those on the aromatic rings. researchgate.net

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Parameter | Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 | Difference between ELUMO and EHOMO |

| Ionization Potential (I) | 6.5 | Energy required to remove an electron |

| Electron Affinity (A) | 1.2 | Energy released when an electron is added |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. semanticscholar.org Given that the tetrahydroisoquinoline scaffold is present in many compounds targeting G-protein coupled receptors, such as dopamine (B1211576) receptors, molecular docking studies can be employed to explore the potential interactions of this compound with these targets. mdpi.comnih.gov

A hypothetical docking study of this compound into the active site of a dopamine receptor (e.g., D1 or D2) could reveal key interactions. It is plausible that the benzoyl group could engage in hydrogen bonding with polar residues in the receptor's binding pocket, while the aromatic rings of the tetrahydroisoquinoline and benzoyl moieties could form π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The nitrogen atom of the tetrahydroisoquinoline ring could also participate in ionic or hydrogen bond interactions, particularly if protonated.

Table 2: Hypothetical Molecular Docking Results of this compound with a Dopamine Receptor

| Parameter | Value | Description |

| Docking Score (kcal/mol) | -8.5 | Estimated binding affinity |

| Interacting Residues | Asp110, Phe389, Ser193 | Key amino acids in the binding site |

| Interaction Types | Hydrogen bond, π-π stacking, Hydrophobic | Nature of the chemical interactions |

Molecular Dynamics (MD) Simulations for Complex Stability and Conformation

Molecular Dynamics (MD) simulations provide a dynamic view of the behavior of a molecule or a molecular complex over time. nih.gov For this compound, an MD simulation of its complex with a target protein (e.g., a dopamine receptor) can assess the stability of the binding pose predicted by molecular docking.

By simulating the movements of atoms over a period of nanoseconds, MD can reveal conformational changes in both the ligand and the protein upon binding. Key metrics for analyzing the stability of the complex include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). A stable RMSD for the ligand within the binding pocket suggests a stable binding mode. researchgate.net The RMSF of the protein's amino acid residues can highlight regions of flexibility and identify residues that are crucial for the interaction with the ligand. acs.org

Table 3: Representative Parameters for an MD Simulation of this compound-Protein Complex

| Parameter | Value/Description |

| Simulation Time | 100 ns |

| Force Field | AMBER or CHARMM |

| Solvent Model | Explicit water (e.g., TIP3P) |

| Temperature | 300 K |

| Pressure | 1 atm |

Pharmacophore Modeling for Rational Design of Derivatives

Pharmacophore modeling is a crucial tool in rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.gov A pharmacophore model for this compound and its analogs can be developed based on their structural features and known biological activities.

The key pharmacophoric features of this compound would likely include:

Hydrogen Bond Acceptor: The carbonyl oxygen of the benzoyl group.

Aromatic Rings: The two aromatic rings, which can engage in hydrophobic and π-π interactions.

Hydrophobic Group: The aliphatic portion of the tetrahydroisoquinoline ring.

This pharmacophore model can then be used to virtually screen large compound libraries to identify new molecules with similar features and potential biological activity. It also serves as a guide for the rational design of new derivatives with improved potency and selectivity by modifying the scaffold to better fit the pharmacophore hypothesis.

Table 4: Key Pharmacophoric Features of this compound

| Feature | Location | Potential Interaction |

| Hydrogen Bond Acceptor | Carbonyl Oxygen | Interaction with hydrogen bond donors in the receptor |

| Aromatic Ring 1 | Tetrahydroisoquinoline | π-π stacking, hydrophobic interactions |

| Aromatic Ring 2 | Benzoyl group | π-π stacking, hydrophobic interactions |

| Hydrophobic Group | Saturated ring portion | van der Waals and hydrophobic interactions |

Conformation Analysis and Energy Landscape Mapping

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound is essential to understand its preferred shapes and the energy barriers between different conformations. The tetrahydroisoquinoline ring typically adopts a half-chair conformation. nih.gov

A key conformational feature of this molecule is the rotation around the C-N amide bond of the benzoyl group. This rotation is generally restricted due to the partial double-bond character of the amide bond, leading to the existence of syn and anti conformers. A potential energy surface scan, calculated by systematically rotating this bond and calculating the energy at each step, can map the energy landscape and identify the most stable conformers and the rotational energy barriers between them. researchgate.net The relative populations of these conformers can influence how the molecule interacts with its biological target.

Table 5: Illustrative Conformational Energy Profile for this compound

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| Global Minimum (syn) | ~0° | 0.0 |

| Transition State | ~90° | 15.0 |

| Local Minimum (anti) | ~180° | 2.5 |

Biological Activities and Molecular Mechanisms of N Benzoyl 1,2,3,4 Tetrahydroisoquinoline Analogues in Vitro Studies

Enzyme Inhibition Studies

N-substituted 1,2,3,4-tetrahydroisoquinoline (B50084) analogues have been investigated for their ability to inhibit various enzymes, playing roles in conditions ranging from hormone-dependent cancers to neurodegenerative diseases.

Specific Enzyme Targets and Inhibition Kinetics (e.g., 17β-Hydroxysteroid Dehydrogenase 1)

17β-Hydroxysteroid Dehydrogenase 1 (17β-HSD1): This enzyme is a key target in estrogen-dependent diseases like breast cancer and endometriosis because it catalyzes the conversion of the less potent estrogen, estrone (B1671321), into the highly potent estradiol. bath.ac.uknih.gov Synthetic efforts have explored the nonsteroidal N-phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) template as a potential steroid mimic to inhibit this enzyme. nih.gov

In vitro evaluation of these derivatives against recombinant 17β-HSD1 has shown that specific structural features are crucial for inhibitory activity. Favorable characteristics include a 6-hydroxy group on the THIQ core, lipophilic substituents at the 1- or 4-positions, and an N-4'-chlorophenyl group. nih.gov One of the synthesized racemic compounds demonstrated significant inhibitory potential with a half-maximal inhibitory concentration (IC₅₀) of approximately 350 nM, confirming the viability of the THIQ scaffold for developing 17β-HSD1 inhibitors. nih.gov

Monoamine Oxidase (MAO) and Cholinesterase (ChE): A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which are structurally related to N-benzoyl-THIQs, were assessed for their inhibitory effects on enzymes crucial for neurotransmitter regulation. nih.gov Several of these compounds displayed inhibitory activity against both MAO-A and MAO-B. nih.gov

Specifically, compounds with a para-F (2d) or para-Br (2j) substituent on the benzyl (B1604629) ring showed selective inhibition of MAO-A, with IC₅₀ values of 1.38 µM and 2.48 µM, respectively. nih.gov Other derivatives with substituents like meta-Br (2i), ortho-CH₃ (2p), meta-OCH₃ (2t), and 2,4-(OCH₃)₂ (2v) were effective inhibitors of both MAO-A and MAO-B. nih.gov While none of the tested compounds inhibited acetylcholinesterase (AChE), twelve showed activity against butyrylcholinesterase (BChE). nih.gov

Table 1: Inhibition of Monoamine Oxidase by (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Derivatives

| Compound | Substituent on Benzyl Ring | Target Enzyme | IC₅₀ (µM) |

| 2d | p-Fluoro | MAO-A | 1.38 nih.gov |

| 2j | p-Bromo | MAO-A | 2.48 nih.gov |

| 2i | m-Bromo | MAO-A & MAO-B | - |

| 2p | o-Methyl | MAO-A & MAO-B | - |

| 2t | m-Methoxy | MAO-A & MAO-B | - |

| 2v | 2,4-Dimethoxy | MAO-A & MAO-B | - |

| Data sourced from inhibitory activity screening. nih.gov |

Mechanism of Enzyme Modulation

The mechanism by which N-phenyl-1,2,3,4-tetrahydroisoquinoline analogues inhibit 17β-HSD1 involves acting as a steroid mimic. nih.gov The decorated THIQ template is designed to occupy the enzyme's active site, which normally binds the steroidal substrate, thereby preventing the conversion of estrone to estradiol. bath.ac.uknih.gov

For other enzymes, such as those involved in peptidoglycan biosynthesis, kinetic studies have revealed that certain N-substituted THIQ analogues exhibit a mixed-mode of inhibition. rsc.org This suggests that these compounds may bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. Molecular docking studies further support this by showing that these compounds can form hydrophobic and hydrogen bond interactions with active site residues. rsc.org

Receptor Binding Assays

Analogues of N-benzoyl-1,2,3,4-tetrahydroisoquinoline have been synthesized and evaluated for their ability to bind to various G protein-coupled receptors (GPCRs), which are significant targets in drug discovery.

Dopamine (B1211576) Receptor Ligand Interactions (D1-like, D2-like)

The 1,2,3,4-tetrahydroisoquinoline framework has been utilized to create analogues of the prototypical D1 dopamine receptor antagonist SCH23390. nih.gov A series of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines were prepared and their affinities for dopamine receptors were assessed in rat corpus striatum homogenates. nih.gov

In competitive binding assays for D1 receptors using [³H]SCH23390, the 1-phenyl-THIQ derivatives showed higher affinity than the 1-benzyl or 4-phenyl analogues. nih.gov For D2 receptor binding, assessed with [³H]spiperone, the 1-benzyl derivative displayed the highest affinity. nih.gov Interestingly, resolution of the N-methyl-1-phenyltetrahydroisoquinoline revealed that the S-enantiomer was the more active form, which is opposite to the R-configuration of the parent compound SCH23390. nih.gov These findings were strongly correlated with the compounds' ability to antagonize dopamine-stimulated adenylate cyclase. nih.gov The endogenous compound 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (1BnTIQ) has been shown to induce dopaminergic cell death through apoptosis in human SH-SY5Y cells. nih.gov

Table 2: Dopamine Receptor Binding Affinity of Tetrahydroisoquinoline Analogues

| Compound Class | D1 Receptor Affinity Ranking | D2 Receptor Affinity Ranking |

| Tetrahydroisoquinolines | 1-phenyl > 1-benzyl > 4-phenyl nih.gov | 1-benzyl > 4-phenyl > 1-phenyl nih.gov |

| Relative affinities determined by competitive binding assays. nih.gov |

Orexin (B13118510) Receptor Antagonism (OX1, OX2)

The orexin system, consisting of neuropeptides orexin-A and orexin-B and their receptors OX1 and OX2, is implicated in reward and stress processes. nih.gov This has made the OX1 receptor a target for developing therapies for conditions like drug addiction. nih.gov A series of substituted tetrahydroisoquinolines were designed and synthesized as potential OX1 selective antagonists. nih.gov

Their potency was evaluated in calcium mobilization assays for both OX1 and OX2 receptors. Structure-activity relationship (SAR) studies highlighted that pyridylmethyl groups at the acetamide (B32628) position were optimal for activity. nih.gov For instance, combining 2- and 3-pyridines with 7-ethoxy, propoxy, and trifluoroethoxy THIQ derivatives resulted in compounds with good to excellent OX1 potency (ranging from 8 to 87 nM) and high selectivity over the OX2 receptor, at which none of the compounds showed activity at a concentration of 10 µM. nih.gov The stereochemistry at the 1-position of the THIQ core was also found to be critical, with the S-configuration being necessary for activity. nih.gov

Table 3: Orexin 1 (OX1) Receptor Antagonist Potency of Substituted Tetrahydroisoquinolines

| Compound | Description | OX1 Potency (IC₅₀, nM) | OX2 Activity at 10 µM |

| 69-74 | 7-alkoxy-N-(pyridylmethyl)acetamide derivatives | 8 - 87 nih.gov | No activity nih.gov |

| 21 | N-benzyl acetamide derivative | Similar to hexyl derivative nih.gov | - |

| 22, 23 | N-pyridylmethyl acetamide derivatives | Modest increase over benzyl derivative nih.gov | - |

| 50 | Diastereomer of S-α-methylbenzyl derivative | Good potency and selectivity nih.gov | - |

| 49 | Diastereomer of S-α-methylbenzyl derivative | Inactive at 10 µM nih.gov | Inactive at 10 µM nih.gov |

| Data from calcium mobilization assays. nih.gov |

Other Relevant Receptor Interactions

Beyond the well-defined dopamine and orexin receptor interactions, THIQ analogues have been explored for other receptor targets. As mentioned previously, certain (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were found to inhibit butyrylcholinesterase, an enzyme that, like acetylcholinesterase, plays a role in cholinergic neurotransmission by hydrolyzing acetylcholine. nih.gov This indicates a potential for these compounds to modulate the cholinergic system.

Investigational Biological Activities of this compound Analogues (In Vitro Studies)

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with its analogues demonstrating a wide array of biological activities in preclinical in vitro studies. These activities range from neuroprotection and anticonvulsant effects to antimicrobial and anticancer properties. The versatility of this chemical framework allows for structural modifications that can fine-tune its interaction with various biological targets, leading to the discovery of compounds with significant therapeutic potential. This section delves into the in vitro investigational biological activities of these analogues, summarizing key findings and the molecular mechanisms that underpin their effects.

Neuroprotective Effects in Cellular Models

Analogues of this compound have been investigated for their potential to protect neurons from damage and death in various cellular models of neurodegenerative diseases.

One notable analogue, 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), has demonstrated concentration-dependent effects on neuronal survival. nih.gov In primary hippocampal cultures, low concentrations (50 μM) of 1BnTIQ exhibited neuroprotective activity against glutamate-induced apoptosis. nih.gov This protective effect was evidenced by a reduction in markers of apoptosis such as caspase-3 activity and lactate (B86563) dehydrogenase release. nih.gov However, at a significantly higher concentration (500 μM), 1BnTIQ was found to be neurotoxic and exacerbated glutamate-induced apoptosis. nih.gov These findings suggest that the neuroprotective potential of 1BnTIQ is highly dependent on its concentration. nih.gov

The proposed mechanisms for the neuroprotective actions of some tetrahydroisoquinoline derivatives involve the scavenging of free radicals and the inhibition of glutamate-induced excitotoxicity. nih.gov For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) has been shown to prevent glutamate-induced cell death and calcium influx in granular cell cultures. nih.gov This effect is attributed to its ability to antagonize the glutamatergic system, a key player in neuronal excitotoxicity. nih.gov

Further studies on human dopaminergic SH-SY5Y cells have shown that 1BnTIQ can induce apoptosis, a form of programmed cell death. nih.gov This process involves an increase in lipid peroxidation, the expression of the pro-apoptotic protein Bax, and the formation of active caspase-3. nih.gov Conversely, the expression of the anti-apoptotic protein Bcl-xL was decreased. nih.gov Interestingly, a dopamine D1 receptor agonist, SKF-38393, was able to completely prevent the cell death induced by 1BnTIQ, suggesting a potential therapeutic avenue for mitigating its neurotoxic effects. nih.gov

A novel macamide, N-benzyl eicosapentaenamide (NB-EPA), identified from maca, has also shown significant neuroprotective effects in a model of hypoxic-ischemic brain injury in neonatal mice. mdpi.com Treatment with NB-EPA was found to reduce the size of cerebral infarction and improve neurobehavioral outcomes. mdpi.com The underlying mechanism appears to involve the inhibition of neuronal apoptosis by suppressing the p53-PUMA signaling pathway and activating the phosphorylated AKT signaling pathway, which promotes neuronal cell survival and proliferation. mdpi.com

These in vitro studies highlight the complex and sometimes contradictory roles of this compound analogues in neuronal cell fate. While some derivatives show promise as neuroprotective agents, their mechanisms of action and concentration-dependent effects require further elucidation.

Anticonvulsant Activity Assessment in In Vitro Models

While extensive in vivo studies have been conducted, specific in vitro assessments for the direct anticonvulsant activity of this compound analogues are less commonly reported in the available literature. However, some N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives have been noted for their potential antiepileptic effects, suggesting a possible area for future in vitro investigation. researchgate.net The anticonvulsant properties of tetrahydroisoquinoline compounds have been acknowledged in broader chemical literature, indicating the potential of this scaffold in the development of antiepileptic drugs. nih.gov Further in vitro studies are necessary to elucidate the specific molecular targets and mechanisms underlying the potential anticonvulsant activity of this compound analogues.

Antimicrobial Properties against Bacterial Strains (e.g., MRSA)

Several studies have highlighted the potential of this compound analogues as antimicrobial agents, with some demonstrating notable activity against methicillin-resistant Staphylococcus aureus (MRSA).

In one study, a series of 1-(substituted-benzyl)-1,2,3,4-tetrahydroisoquinoline models were synthesized and evaluated for their antibacterial activity against tetracycline-resistant MRSA. researchgate.net Certain compounds, including a hydroxylated derivative and its N-benzoyl precursor, displayed interesting antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 64 μg/ml. researchgate.net

Another study focused on N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives. While these compounds were found to be inactive against the tested bacterial strains, with MIC values higher than 50 µg/mL, they did exhibit significant antifungal properties. researchgate.netconicet.gov.ar

The synthesis of novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines has also yielded compounds with significant antibacterial activity. nih.gov Some of these derivatives showed high efficacy against various bacteria, with MIC values ranging from 7.0 to 9.0 μg/mL, comparable to the antibiotic amoxicillin. nih.gov

Furthermore, research on macrocyclic bis(bibenzyl) derivatives, which share structural similarities with some tetrahydroisoquinoline natural products, has provided insights into structure-activity relationships for anti-MRSA activity. nih.gov These studies indicated that specific hydroxylation patterns and the presence of an unsubstituted phenoxyphenyl group were common features of potent anti-MRSA compounds. nih.gov

The following table summarizes the antimicrobial activity of selected this compound analogues and related compounds:

| Compound/Derivative Class | Target Microorganism | Activity/MIC | Reference |

| 1-(substituted-benzyl)-1,2,3,4-tetrahydroisoquinolines | Tetracycline-resistant MRSA | MIC: 10 to 64 μg/ml | researchgate.net |

| N-sulfonyl-1,2,3,4-tetrahydroisoquinolines | Various bacteria | MIC: >50 µg/mL (inactive) | researchgate.netconicet.gov.ar |

| Piperidinyl tetrahydrothieno[2,3-c]isoquinolines | Various bacteria | MIC: 7.0–9.0 μg/mL | nih.gov |

These findings underscore the potential of the this compound scaffold in the development of novel antibacterial agents, particularly against challenging pathogens like MRSA.

Potential Anticancer Activity in Cell Lines

The this compound scaffold is a recurring motif in a variety of natural and synthetic compounds that exhibit potent cytotoxic effects against cancer cells. nih.gov In vitro studies have demonstrated the potential of these analogues to inhibit cancer cell proliferation and induce apoptosis through various mechanisms.

Derivatives of N-substituted tetrahydroisoquinoline benzamides and benzene (B151609) sulfonamides have shown anti-proliferative activity against cancer cells, particularly those originating from breast tissue. google.com Notably, some of these novel compounds displayed IC₅₀ values against breast cancer cells that were 6- to 10-fold lower than that of Tamoxifen, a commonly used breast cancer drug. google.com

The induction of apoptosis is a key mechanism by which many anticancer agents exert their effects. nih.gov Tetrahydro- nih.govresearchgate.netnih.govtriazolo[3,4-a]isoquinoline chalcone (B49325) derivatives have been shown to suppress breast carcinoma by arresting the cell cycle and inducing apoptosis. researchgate.net Molecular docking studies suggest that these compounds may inhibit anti-apoptotic proteins such as cIAP1, BCL2, and EGFRK. researchgate.net

Further studies on novel 5,6,7,8-tetrahydroisoquinolines and 6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines have identified compounds with potent cytotoxic activity against A549 lung cancer and MCF7 breast cancer cell lines. nih.gov For example, one compound exhibited an IC₅₀ of 0.155 µM against the A549 cell line, while another had an IC₅₀ of 0.170 µM against the MCF7 cell line. nih.gov These compounds were found to cause cell cycle arrest and a significant increase in apoptosis. nih.gov

The following table summarizes the in vitro anticancer activity of selected this compound analogues and related compounds:

| Compound/Derivative Class | Cell Line(s) | IC₅₀/Activity | Reference |

| N-substituted tetrahydroisoquinoline benzamides/benzene sulfonamides | Breast cancer cells | 6- to 10-fold more potent than Tamoxifen | google.com |

| Tetrahydro- nih.govresearchgate.netnih.govtriazolo[3,4-a]isoquinoline chalcones | Breast carcinoma cells | Induce apoptosis and cell cycle arrest | researchgate.net |

| 5,6,7,8-Tetrahydroisoquinolines | A549 (lung cancer) | IC₅₀: 0.155 µM | nih.gov |

| 6,7,8,9-Tetrahydrothieno[2,3-c]isoquinolines | MCF7 (breast cancer) | IC₅₀: 0.170 µM | nih.gov |

| Tetrahydroisoquinoline derivatives | Colon cancer cell lines (Colo320, DLD-1, HCT116, SNU-C1, SW480) | IC₅₀: 0.9 to 10.7 μM (KRas inhibition) | nih.gov |

These findings highlight the significant potential of this compound analogues as a source of novel anticancer agents. The ability to modify the core structure allows for the development of compounds with enhanced potency and selectivity against various cancer cell lines.

Anti-Inflammatory Effects

The anti-inflammatory potential of this compound analogues has been explored in various in vitro assays. These studies often focus on the inhibition of key inflammatory mediators and pathways.

A common in vitro method to assess anti-inflammatory activity is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Overproduction of NO is a hallmark of inflammation. Some herbal extracts containing complex chemical structures have demonstrated the ability to inhibit NO secretion in these models. nih.gov For instance, certain extracts have shown to inhibit NO secretion by 36.05% to 53.57%. nih.gov

Another important aspect of inflammation is the role of cytokines. The production of pro-inflammatory cytokines like IL-6 and IL-1β can be measured to evaluate the anti-inflammatory effects of test compounds. nih.gov Probiotic treatments, for example, have been shown to significantly decrease the production of these cytokines in cell-based assays. nih.gov

The metabolism of arachidonic acid through the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways is a critical target for anti-inflammatory drugs. researchgate.net In vitro assays are available to screen for inhibitors of these enzymes. researchgate.net

While the broader class of tetrahydroisoquinoline alkaloids has been associated with anti-inflammatory activities, specific data on this compound analogues in these in vitro anti-inflammatory assays is an area of ongoing research. nih.gov The diverse biological activities of this scaffold suggest that it holds promise for the development of novel anti-inflammatory agents.

Antidiabetic Potentials

The investigation of this compound analogues for their antidiabetic potential in vitro is an emerging area of research. In vitro assays for antidiabetic activity often focus on mechanisms such as the inhibition of carbohydrate-digesting enzymes and the enhancement of glucose uptake in cells.

A key target for managing postprandial hyperglycemia is the enzyme α-glucosidase, which breaks down complex carbohydrates into glucose. nih.gov Inhibition of this enzyme can delay glucose absorption and lower blood glucose levels. In vitro assays measuring the inhibition of α-glucosidase activity are commonly used to screen for potential antidiabetic compounds. nih.gov For example, some natural product fractions have demonstrated potent α-glucosidase inhibition with low IC₅₀ values. nih.gov

Another important mechanism is the promotion of glucose uptake into peripheral tissues like fat and muscle cells. nih.gov In vitro glucose uptake assays, often using 3T3-L1 adipocytes, are employed to identify compounds that can enhance this process. nih.govnih.gov These assays typically measure the uptake of a labeled glucose analogue. nih.gov

While the tetrahydroisoquinoline scaffold is known to be present in molecules with various biological activities, including enzyme inhibition, specific in vitro data on the antidiabetic potential of this compound analogues is still limited in the public domain. nih.gov However, the known ability of related compounds to interact with enzymes suggests that this is a promising avenue for future research. nih.gov

West Nile Virus Protease Inhibition

The quest for effective antiviral agents against the West Nile Virus (WNV), a mosquito-borne flavivirus, has led to the investigation of various small molecules that can inhibit crucial viral enzymes. nih.govnih.gov The WNV NS2B-NS3 protease is an essential enzyme for viral replication, as it processes the viral polyprotein into functional units. nih.govnih.gov Its inhibition is a key strategy in the development of novel WNV therapeutics. nih.gov

Within this context, analogues of this compound have been explored as potential inhibitors of the WNV protease. Specifically, research has focused on the 1-oxo-1,2,3,4-tetrahydroisoquinoline and 1-oxo-1,2-dihydroisoquinoline scaffolds as foundational structures for the design and synthesis of focused compound libraries for screening against the WNV protease. nih.govresearchgate.net

Exploratory studies involving these scaffolds have led to the identification of a promising WNV protease inhibitor. nih.govresearchgate.netnih.gov This lead compound, a 1-oxo-1,2-dihydroisoquinoline-based derivative, has been suggested as a potential starting point for a hit-to-lead optimization campaign. nih.govresearchgate.net An important characteristic of this identified hit is its selectivity; it did not show any inhibitory activity against a panel of mammalian serine proteases, which is a desirable trait for minimizing potential side effects. nih.govresearchgate.netnih.gov

Molecular docking simulations have been employed to predict the binding mode of these inhibitors within the active site of the WNV protease. nih.gov These computational studies suggest that the inhibitor can be accommodated within the proteolytic active site of the enzyme, providing a structural basis for its inhibitory activity. nih.gov The active site of the WNV NS2B/NS3 protease is characterized by the catalytic triad (B1167595) of His51, Asp75, and Ser135. nih.gov

While detailed quantitative structure-activity relationship (SAR) data for a broad series of this compound analogues are not extensively available in the public domain, the initial findings with the related 1-oxo-tetrahydroisoquinoline scaffolds underscore their potential as a viable chemotype for the development of novel WNV protease inhibitors.

Table 1: Research Findings on 1-Oxo-1,2-dihydroisoquinoline Analogues as WNV Protease Inhibitors

| Compound/Scaffold | Finding | Method | Reference |

| 1-Oxo-1,2-dihydroisoquinoline derivative (12j) | Identified as an inhibitor of WNV protease. | In Vitro Screening | nih.govresearchgate.net |

| 1-Oxo-1,2-dihydroisoquinoline derivative (12j) | Showed no inhibitory activity against a panel of mammalian serine proteases. | In Vitro Screening | nih.govresearchgate.net |

| 1-Oxo-1,2-dihydroisoquinoline derivative (12j) | Predicted to bind to the proteolytic active site of WNV protease. | Molecular Docking | nih.gov |

Molecular Targets Identification through Biochemical and Proteomic Approaches

The identification of the molecular targets of a bioactive small molecule is a critical step in understanding its mechanism of action and potential therapeutic applications. For this compound analogues, while their inhibitory activity against specific enzymes like the West Nile Virus protease has been investigated, a comprehensive identification of all their molecular targets within a biological system would require the application of biochemical and proteomic approaches. nih.govnih.gov As of now, specific studies employing these methods for this particular class of compounds are not widely reported. However, the established methodologies in chemical proteomics provide a clear framework for how such investigations could be conducted. nih.govnih.gov

Biochemical approaches for target identification often rely on affinity-based methods. nih.govacs.org One of the most common techniques is affinity chromatography . nih.govnih.govacs.org In this method, an analogue of the this compound would be synthesized with a linker arm attached to a position on the molecule that does not interfere with its biological activity. This derivatized molecule is then immobilized on a solid support, such as agarose (B213101) beads, creating an affinity matrix. nih.govacs.org When a complex protein mixture, like a cell lysate, is passed over this matrix, proteins that bind to the immobilized compound are captured. nih.gov After washing away non-specifically bound proteins, the target proteins can be eluted and subsequently identified using techniques like mass spectrometry. nih.gov

Proteomic approaches offer a more global and unbiased view of a compound's interactions within the proteome. nih.govpnas.org These methods can be broadly categorized into probe-based and label-free techniques.

Probe-Based Chemical Proteomics: This approach is similar to affinity chromatography but often involves more sophisticated probes. For instance, a probe molecule derived from this compound could be designed with a "tag" (like biotin (B1667282) for affinity capture) and a photoreactive group. nih.gov When the probe is introduced into live cells or cell lysates and exposed to UV light, the photoreactive group forms a covalent bond with any interacting proteins, permanently "labeling" them. nih.gov These labeled proteins can then be enriched and identified by mass spectrometry. nih.gov

Label-Free Proteomics: These methods circumvent the need to chemically modify the compound of interest, which can sometimes alter its binding properties. genome.jp Techniques like Drug Affinity Responsive Target Stability (DARTS) and Thermal Proteome Profiling (TPP) are based on the principle that the binding of a small molecule can alter the stability of its target protein. nih.govacs.org

In DARTS , a cell lysate is treated with the compound and then subjected to limited proteolysis. Proteins that are stabilized by binding to the compound will be more resistant to digestion by proteases. By comparing the protein digestion patterns between treated and untreated samples using mass spectrometry, stabilized target proteins can be identified. nih.govacs.org

TPP (also known as cellular thermal shift assay or CETSA) involves heating cell lysates or intact cells treated with the compound to various temperatures. The binding of a ligand typically increases the thermal stability of a protein. The soluble protein fraction at each temperature is then analyzed by quantitative mass spectrometry to identify proteins with increased melting points in the presence of the compound. genome.jp

The application of these biochemical and proteomic strategies would be invaluable in elucidating the full spectrum of molecular targets for this compound analogues, thereby providing a deeper understanding of their biological activities and potential for therapeutic development.

Structure Activity Relationship Sar Studies of N Benzoyl 1,2,3,4 Tetrahydroisoquinoline Derivatives

Impact of N-Substitution Patterns on Biological Activity

The nature of the substituent on the nitrogen atom of the tetrahydroisoquinoline ring plays a crucial role in determining the biological potency of these compounds. Studies have shown that both the size and electronic properties of the N-substituent can significantly modulate activity.

In the context of antimalarial drug development, it was observed that the lipophilicity and the shape of the substituent at the N-2 position had a profound effect on potency. nih.gov While an iso-butyl substitution resulted in better potency, these compounds were found to be metabolically unstable. To enhance stability while maintaining activity, a 2,2,2-trifluoroethyl group was introduced, leading to the identification of potent lead candidates. nih.gov